Cas no 2172310-14-2 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid)

3-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its structure features a pentanoic acid backbone with an Fmoc-protected amine group, offering selective deprotection under mild basic conditions. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its compatibility with standard Fmoc-chemistry protocols. The extended carbon chain enhances solubility in organic solvents, facilitating efficient coupling reactions. Its stability under acidic conditions allows for orthogonal protection strategies. The product is suited for constructing modified peptides or peptidomimetics, enabling precise control over side-chain functionalization. Typical applications include biomedical research and the development of peptide-based therapeutics.
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid structure
2172310-14-2 structure
Product Name:3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid
CAS No:2172310-14-2
MF:C25H30N2O5
MW:438.516107082367
CID:5974253
PubChem ID:165746918
Update Time:2025-05-21

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid
    • 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid
    • EN300-1488115
    • 2172310-14-2
    • Inchi: 1S/C25H30N2O5/c1-3-17(14-24(29)30)27-23(28)13-12-16(2)26-25(31)32-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,3,12-15H2,1-2H3,(H,26,31)(H,27,28)(H,29,30)
    • InChI Key: WFCGMWBKOZIVGA-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)CCC(NC(CC(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 438.21547206g/mol
  • Monoisotopic Mass: 438.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 11
  • Complexity: 632
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 105Ų

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid Pricemore >>

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3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid Related Literature

Additional information on 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic Acid (CAS No. 2172310-14-2): A Comprehensive Overview

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid (CAS No. 2172310-14-2) is a complex organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, often referred to as Fmoc-Lys(Acm)-OH, is a protected lysine derivative that plays a crucial role in peptide synthesis and protein engineering. The Fmoc (fluorenylmethoxycarbonyl) protecting group is widely used in solid-phase peptide synthesis (SPPS) to prevent premature reactions and ensure the sequential addition of amino acids.

The chemical structure of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid consists of a lysine backbone with an Fmoc group attached to the ε-amino group and an acetylaminomethyl (Acm) protecting group on the α-amino group. This unique combination of protecting groups makes it an ideal reagent for the synthesis of complex peptides and proteins, particularly those requiring high purity and precise control over side-chain modifications.

In recent years, significant advancements have been made in the application of Fmoc-Lys(Acm)-OH in various research areas. One notable area is the development of therapeutic peptides for treating diseases such as cancer, diabetes, and neurodegenerative disorders. The ability to synthesize highly specific and stable peptides using this compound has opened new avenues for drug discovery and development.

A study published in the Journal of Medicinal Chemistry highlighted the use of Fmoc-Lys(Acm)-OH in the synthesis of a novel class of antitumor peptides. These peptides were designed to target specific receptors on cancer cells, leading to enhanced cell death and reduced tumor growth. The high purity and stability of the peptides synthesized using Fmoc-Lys(Acm)-OH were critical factors in their success.

Beyond its applications in drug development, 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid has also been utilized in fundamental research to understand protein-protein interactions and post-translational modifications. A recent study in Nature Communications demonstrated how this compound can be used to create synthetic peptides that mimic natural protein sequences, providing insights into the structural and functional aspects of proteins involved in cellular signaling pathways.

The synthesis of Fmoc-Lys(Acm)-OH involves several steps, including the protection of lysine with the Fmoc group, followed by the introduction of the Acm protecting group. The Fmoc group is typically removed under mild basic conditions, while the Acm group can be cleaved using mild acid treatment or other specific reagents. This modular approach allows for precise control over the final product's properties, making it a versatile reagent in both academic and industrial settings.

In terms of safety and handling, it is important to note that while 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid is not classified as a hazardous material, it should still be handled with care due to its potential reactivity with certain chemicals. Proper personal protective equipment (PPE) should be worn during handling, and all reactions should be conducted under well-controlled conditions to ensure safety.

The future prospects for Fmoc-Lys(Acm)-OH are promising, with ongoing research exploring its potential in areas such as targeted drug delivery systems, biomaterials, and biotechnology applications. As our understanding of protein structure and function continues to advance, the demand for high-quality reagents like this compound will only grow.

In conclusion, 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid (CAS No. 2172310-14-2) is a vital component in modern chemical biology and medicinal chemistry research. Its unique properties make it an indispensable tool for peptide synthesis and protein engineering, contributing significantly to advancements in drug discovery and fundamental biological research.

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